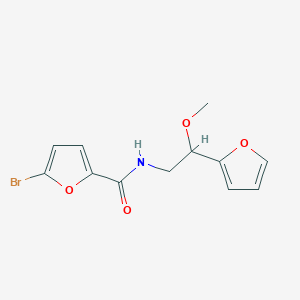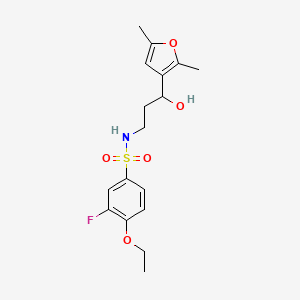![molecular formula C15H13ClN4S B2842482 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine CAS No. 499796-97-3](/img/structure/B2842482.png)
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of these heterocyclic rings suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups would result in a three-dimensional structure with potentially interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar and nonpolar regions, and the specific functional groups present .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on thiazolo[4,5-d]pyrimidine derivatives, including compounds structurally related to 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine, has shown significant progress in synthetic chemistry. These compounds are synthesized from amino-5-bromo-2-substituted-aminopyrimidines, demonstrating a method to obtain new thiazolo[4,5-d]pyrimidine derivatives with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Molecular Interactions and Structural Analysis
Studies on the non-covalent interactions within compounds similar to 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine have provided insights into their molecular dynamics. These interactions include hydrogen bonds and van der Waals forces, which are crucial for understanding the compound's behavior in biological systems (Zhang et al., 2018).
Pharmacological Potential
Research focusing on the pharmacological potential of pyrimidine derivatives has highlighted their significance in medicinal chemistry. For instance, derivatives acting as alpha-2-imidazoline receptor agonists exhibit antihypertensive properties, suggesting the potential therapeutic application of 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine and related compounds in treating hypertension (Aayisha et al., 2019).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, structurally related to the compound , have been evaluated for their corrosion inhibition performance on metals. Their effectiveness in protecting against corrosion suggests potential industrial applications for these compounds in materials science (Kaya et al., 2016).
Antibacterial and Antifungal Activities
Synthesis and biological evaluation of pyrimidino[4′,5′:4,5]thiazolo[3,2-a]-benzimidazoles, which share a common structural framework with 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine, have shown promising antibacterial and antifungal activities. These studies suggest the potential of such compounds in developing new antimicrobial agents (Sarhan, Hozien, Mahmoud, & El-Sherief, 1997).
Mecanismo De Acción
Target of Action
The compound 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine is a thiazole derivative . Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors, in physiological systems . .
Mode of Action
The mode of action of thiazole derivatives can be diverse, depending on their specific structure and the biological target they interact with . They may activate or inhibit biochemical pathways, stimulate or block receptors, and undergo various types of reactions due to the reactive positions on the thiazole ring
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They can activate or stop these pathways, leading to different physiological effects
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Thiazole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c1-9-13(12-7-8-18-15(17-2)20-12)21-14(19-9)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCYAXFSLRXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)
![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)
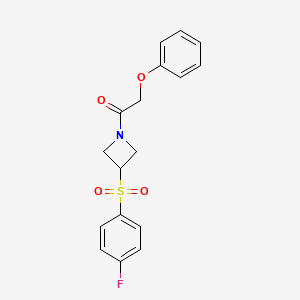
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)
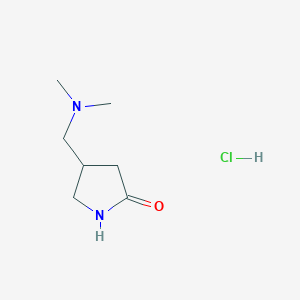
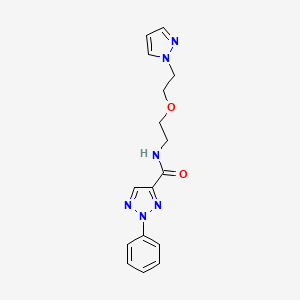
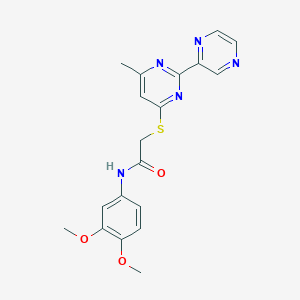
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)
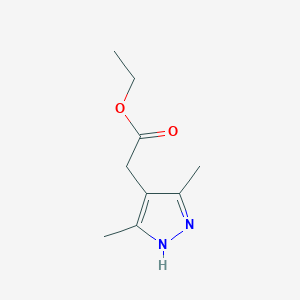

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)
